molecular formula C₁₃H₁₂O₄ B1145473 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran CAS No. 39543-77-6

2-Acetyl-7-(2,3-epoxypropoxy)benzofuran

Cat. No.: B1145473
CAS No.: 39543-77-6
M. Wt: 232.23
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-7-(2,3-epoxypropoxy)benzofuran is a chemical compound with the molecular formula C13H12O4. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities.

Preparation Methods

The synthesis of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran typically involves the reaction of 2-acetyl-7-hydroxybenzofuran with glycidol. The reaction is carried out in an inert organic solvent under dehydration conditions . This method ensures the formation of the epoxypropoxy group at the 7th position of the benzofuran ring.

Chemical Reactions Analysis

2-Acetyl-7-(2,3-epoxypropoxy)benzofuran undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Acetyl-7-(2,3-epoxypropoxy)benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran involves its interaction with specific molecular targets. In the case of its role as an intermediate in Befunolol synthesis, it acts on β-adrenergic receptors, leading to partial agonist activity. This interaction modulates the sympathetic nervous system, resulting in therapeutic effects .

Comparison with Similar Compounds

2-Acetyl-7-(2,3-epoxypropoxy)benzofuran can be compared with other benzofuran derivatives such as:

Properties

IUPAC Name

1-[7-(oxiran-2-ylmethoxy)-1-benzofuran-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-8(14)12-5-9-3-2-4-11(13(9)17-12)16-7-10-6-15-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECGUZXORZTNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=CC=C2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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